molecular formula C16H12O4S3 B13398900 2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene CAS No. 174508-33-9

2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene

Cat. No.: B13398900
CAS No.: 174508-33-9
M. Wt: 364.5 g/mol
InChI Key: XLLUGGFGFHVJBV-UHFFFAOYSA-N
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Description

2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene is an organic semiconductor known for its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene typically involves a series of reactions starting from 3,4-ethylenedioxythiophene. One common method includes the palladium-catalyzed cross-coupling reaction of 2,5-dibromothieno[3,2-B]thiophene with 3-dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene . The final product is obtained through a series of bromination and coupling reactions, with a total yield of about 37% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like iodine (I2) or ferric chloride (FeCl3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve halogenation using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Iodine (I2), Ferric chloride (FeCl3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: N-bromosuccinimide (NBS)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Poly(3,4-ethylenedioxythiophene) (PEDOT): Known for its high electrical conductivity and used in various electronic applications.

    Polyaniline: Another conducting polymer with applications in sensors and electronic devices.

    Polyacetylene: One of the earliest discovered conducting polymers, known for its high conductivity when doped with iodine.

Uniqueness

2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene is unique due to its specific molecular structure, which allows for efficient protonic doping and high electronic conductivity. Its ability to be doped in both solution and solid-state makes it versatile for various applications .

Properties

CAS No.

174508-33-9

Molecular Formula

C16H12O4S3

Molecular Weight

364.5 g/mol

IUPAC Name

5-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophen-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C16H12O4S3/c1-2-12(16-14-10(8-22-16)18-4-6-20-14)23-11(1)15-13-9(7-21-15)17-3-5-19-13/h1-2,7-8H,3-6H2

InChI Key

XLLUGGFGFHVJBV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC=C2O1)C3=CC=C(S3)C4=C5C(=CS4)OCCO5

Origin of Product

United States

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